1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a trimethoxyphenyl group through a urea linkage
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-12-16(13-20(30-2)21(19)31-3)25-23(28)24-15-8-6-7-14(11-15)22-26-17-9-4-5-10-18(17)27-22/h4-13H,1-3H3,(H,26,27)(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZJXVJLTJOESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phenyl isocyanate derivative under controlled conditions to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a probe or ligand in biochemical assays and studies.
Industry: It may be utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea
- 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,5-dimethoxyphenyl)urea
Uniqueness: 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.
Biological Activity
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a benzimidazole moiety and a trimethoxyphenyl group, which are known to enhance biological activity.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in disease pathways, particularly in cancer and inflammatory responses.
- Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities, making it a candidate for treating infections.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces markers of inflammation in vitro. |
| Antidiabetic | Shows potential in lowering blood glucose levels in animal models. |
Anticancer Activity
A study published in 2021 evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of 12 µM, demonstrating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Efficacy
Research conducted by Akhtar et al. (2017) assessed the antimicrobial properties of similar benzimidazole derivatives. The findings revealed that compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2 µg/ml to 7 µg/ml against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Anti-inflammatory Effects
In a recent study on inflammatory markers, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). It showed a reduction of over 50% in nitric oxide levels at a concentration of 20 µM, suggesting significant anti-inflammatory potential .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea?
Answer: The synthesis typically involves multi-step reactions:
Formation of the benzimidazole core : Cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions.
Coupling with trimethoxyphenylurea : Urea linkage is achieved via reaction of an isocyanate intermediate with a 3,4,5-trimethoxyphenylamine derivative.
Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), base selection (e.g., potassium phosphate or N,N-diisopropylethylamine), and temperature control (room temperature to 80°C). Purification often employs flash chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the benzimidazole and urea linkages.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in related urea derivatives .
- Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm) and benzimidazole N-H vibrations (~3400 cm) .
Q. What are the primary biological targets associated with this compound?
Answer: The compound’s structural analogs (e.g., tubulin polymerization inhibitors) suggest potential interaction with:
Q. What in vitro assays are used to evaluate cytotoxicity?
Answer:
Q. How does this compound compare structurally to other urea-based inhibitors?
Answer:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Target Compound | Benzimidazole + trimethoxyphenylurea | Optimized for tubulin binding |
| Analog A () | Thiophene + triazole | Altered electronic properties |
| Analog B () | Dihydroisoquinoline + thiazole | Enhanced blood-brain barrier penetration |
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights explain its tubulin inhibition?
Answer:
- Trimethoxyphenyl Group : Essential for colchicine-site binding; methoxy groups enhance hydrophobic interactions with β-tubulin .
- Benzimidazole Core : Planar structure stabilizes π-π stacking with tubulin’s Tyr224 residue.
- Urea Linker : Flexibility balances potency and solubility. Rigidifying the linker (e.g., with heterocycles) improves efficacy but may reduce bioavailability .
Q. How can researchers address contradictions in bioactivity data across cell lines?
Answer:
- Mechanistic Profiling : Use RNA sequencing to identify differential pathway activation (e.g., apoptosis vs. senescence).
- Resistance Studies : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations (e.g., β-tubulin T274I).
- Solubility Adjustments : Formulate with cyclodextrins or PEGylation to mitigate false negatives from poor pharmacokinetics .
Q. What in vivo models are suitable for pharmacokinetic studies?
Answer:
Q. How does this compound evade common resistance mechanisms in cancer?
Answer:
Q. What computational methods predict polypharmacology effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
